H-Cit-Bna HBr
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Overview
Description
Preparation Methods
The synthesis of H-Cit-Bna HBr involves several steps. One common method includes the reaction of citrulline with β-naphthylamine in the presence of hydrobromic acid. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
H-Cit-Bna HBr undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to optimize the reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
H-Cit-Bna HBr has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: This compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of H-Cit-Bna HBr involves its interaction with specific molecular targets and pathways. One notable target is citrullinated histone H3, which plays a role in the formation of neutrophil extracellular traps (NETs). The compound can modulate the activity of enzymes involved in histone citrullination, thereby affecting NET formation and related inflammatory responses .
Comparison with Similar Compounds
H-Cit-Bna HBr can be compared with other similar compounds, such as:
Citrulline: A naturally occurring amino acid involved in the urea cycle.
β-Naphthylamine: An aromatic amine used in the synthesis of dyes and other chemicals.
Histone H3: A protein that undergoes post-translational modifications, including citrullination.
The uniqueness of this compound lies in its specific combination of citrulline and β-naphthylamine, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2S)-5-acetamido-2-amino-N-naphthalen-2-ylpentanamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.BrH/c1-12(21)19-10-4-7-16(18)17(22)20-15-9-8-13-5-2-3-6-14(13)11-15;/h2-3,5-6,8-9,11,16H,4,7,10,18H2,1H3,(H,19,21)(H,20,22);1H/t16-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYULYZHEFJOFX-NTISSMGPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201988-71-8 |
Source
|
Record name | 201988-71-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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